BDP FL maleimide BDP FL maleimide Thiol reactive BDP FL maleimide is a reactive dye for protein labeling, which has identical structure with BODIPY FL maleimide. BDP FL is a borondipyrromethene dye which has absorption and fluorescence spectra similar to fluorescein (FAM). However, this dye exhibits very high photostability. It is non-charged, and has low molecular weight. This fluorophore is ideal for fluorescent microscopy and many other applications. The fluorophore can substitute fluorescein for almost any application, and it is compatible with any FAM-capable fluorescent instrumentation.
Brand Name: Vulcanchem
CAS No.: 773859-49-7
VCID: VC0520646
InChI: InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28)
SMILES: [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F
Molecular Formula: C20H21BF2N4O3
Molecular Weight: 414.22

BDP FL maleimide

CAS No.: 773859-49-7

Cat. No.: VC0520646

Molecular Formula: C20H21BF2N4O3

Molecular Weight: 414.22

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

BDP FL maleimide - 773859-49-7

CAS No. 773859-49-7
Molecular Formula C20H21BF2N4O3
Molecular Weight 414.22
IUPAC Name 3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide
Standard InChI InChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28)
Standard InChI Key OEMKXDGSMCHMJQ-UHFFFAOYSA-N
SMILES [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCCN4C(=O)C=CC4=O)C)C)(F)F
Appearance Solid powder

Chemical Structure and Properties

BDP FL maleimide belongs to the borondipyrromethene (BODIPY) dye family, distinguished by its high photostability and excellent fluorescent properties. The compound contains a maleimide group that selectively reacts with free thiol groups via Michael addition to form stable carbon-sulfur bonds .

Chemical Identification

PropertyValue
CAS Number773859-49-7
IUPAC Name3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.0 3,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)- N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide
Other NamesBDP FL maleimide, F01-0013, BP-22550
Molecular Weight414.2 g/mol
Molecular FormulaC₂₀H₂₁BF₂N₄O₃
InChIInChI=1S/C20H21BF2N4O3/c1-13-11-14(2)26-17(13)12-16-4-3-15(27(16)21(26,22)23)5-6-18(28)24-9-10-25-19(29)7-8-20(25)30/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3,(H,24,28)

Physical Properties

BDP FL maleimide appears as an orange solid with good solubility in organic solvents such as DMF, DMSO, and dichloromethane, but limited solubility in water . This solubility profile is advantageous for preparing stock solutions in organic solvents before dilution into aqueous buffers for biological applications.

Spectral Characteristics

BDP FL maleimide exhibits exceptional spectral properties that make it particularly valuable for fluorescence applications. Its absorption and emission spectra are similar to those of fluorescein (FAM), allowing it to be used with standard fluorescein-compatible instrumentation .

Spectral Properties

PropertyValue
Excitation/Absorption Maximum503 nm
Emission Maximum509 nm
Extinction Coefficient92,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.97
CF 2600.015
CF 2800.027

The high quantum yield of 0.97 indicates exceptional efficiency in converting absorbed photons to fluorescence emission, contributing to the compound's excellent brightness in imaging applications . Combined with its high extinction coefficient, this property makes BDP FL maleimide particularly sensitive for detection purposes.

Photostability Advantages

Applications in Research

Protein Labeling

The primary application of BDP FL maleimide is in protein labeling, where it selectively reacts with thiol groups in cysteine residues . This reaction forms a stable thioether bond, allowing specific and durable labeling of proteins for various analytical and imaging techniques .

The maleimide group in BDP FL maleimide reacts specifically with thiols via Michael addition, making it highly selective for cysteine residues in proteins . This selectivity is valuable for site-specific labeling strategies in protein research.

Fluorescence Microscopy Applications

BDP FL maleimide is described as "ideal for fluorescent microscopy and many other applications" . Its spectral characteristics, particularly its emission maximum at 509 nm, place it in the green region of the visible spectrum, making it compatible with standard FITC/GFP filter sets commonly found in fluorescence microscopes .

The high photostability of BDP FL maleimide makes it particularly valuable for applications such as:

  • Long-term live-cell imaging

  • High-resolution confocal microscopy

  • Single-molecule tracking studies

  • Flow cytometry applications

Biomedical Research Applications

Recent studies have employed BDP FL maleimide in various biomedical research contexts. For example, it has been used in the preparation of fluorescently tagged PE-BDP FL for tracking drug delivery systems, particularly in research on convection-enhanced delivery of auristatin-conjugated layer-by-layer nanoparticles for glioblastoma treatment .

Advantages over Similar Compounds

Comparative Advantages

FeatureBDP FL MaleimideFluorescein-Based Dyes
PhotostabilityVery highModerate to low
ChargeNeutralTypically negative
Molecular WeightLower (414.2 g/mol)Often higher
Quantum YieldVery high (0.97)Variable (0.6-0.9)
pH SensitivityLowHigh

BDP FL maleimide offers several advantages over fluorescein and its derivatives:

  • Superior photostability for extended imaging sessions

  • Non-charged nature, minimizing non-specific interactions

  • Low molecular weight, reducing potential interference with protein function

  • Compatibility with existing fluorescein instrumentation, allowing easy adoption

Comparison with Other BODIPY Derivatives

Within the BODIPY family, various derivatives exist with different spectral properties. BDP FL represents one specific spectral variant, with others including:

  • BDP R6G (rhodamine 6G channel)

  • BDP TMR (TAMRA channel)

  • BDP 650/665 (Cyanine5/Cy5 channel)

Each variant offers similar advantages in terms of photostability and quantum yield but with different excitation and emission spectra, providing researchers with options across the visible spectrum .

ConditionRecommendation
Storage Temperature-20°C
Storage Duration24 months after receipt
TransportationRoom temperature for up to 3 weeks
Light ProtectionAvoid prolonged exposure to light
Moisture ProtectionKeep desiccated

Proper storage is essential to maintain the reactivity and fluorescent properties of BDP FL maleimide . The compound should be stored at -20°C in the dark to preserve its maleimide reactivity and fluorescent properties.

Chemical Mechanism and Reactivity

Reaction with Thiols

The maleimide group in BDP FL maleimide undergoes Michael addition with thiol groups, forming a stable thioether bond . This reaction typically proceeds rapidly at physiological pH (7.0-7.5) and is highly specific for thiols.

The reaction can be represented as:
Protein-SH + Maleimide → Protein-S-Maleimide

This selectivity for thiols makes maleimides particularly valuable for protein labeling, as cysteine residues are relatively rare in proteins compared to other amino acids, allowing for more controlled labeling strategies .

Factors Affecting Reactivity

Several factors influence the reactivity of BDP FL maleimide with thiols:

  • pH: Optimal reaction occurs at pH 7.0-7.5

  • Accessibility of thiol groups in the target protein

  • Competition with hydrolysis of the maleimide group in aqueous conditions

  • Presence of other nucleophiles that might react with the maleimide group

Research Findings and Applications

Applications in Protein Research

BDP FL maleimide has been utilized in various studies of protein dynamics and interactions. For example, it has been employed in single-molecule analysis of the SecYEG translocon, a protein complex involved in membrane protein translocation .

Additionally, research has used BDP FL maleimide in studying alpha-synuclein from patient Lewy bodies, contributing to understanding pathological activities in neurodegenerative diseases .

Applications in Advanced Imaging

The exceptional photostability of BDP FL maleimide makes it particularly valuable for advanced imaging techniques that require prolonged exposure to excitation light. These applications include:

  • Super-resolution microscopy

  • Single-molecule tracking

  • Fluorescence recovery after photobleaching (FRAP)

  • Fluorescence lifetime imaging microscopy (FLIM)

Role in Fluorescent Dye Development

Research into maleimide dyes, including BDP FL maleimide, has contributed to understanding structure-function relationships in fluorescent molecules . Studies have examined how substituent effects influence optical properties, helping to guide the synthesis of fluorophores with specific spectral characteristics.

This work has broader implications for developing organic fluorophores for applications in forensics, genetic analysis, DNA sequencing, and biotechnology .

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